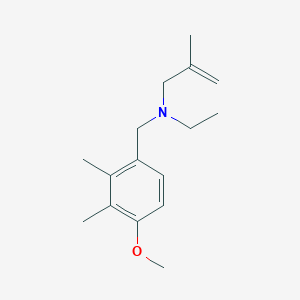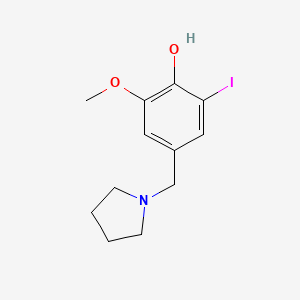![molecular formula C12H20N2S B3852088 N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine
Overview
Description
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, also known as BUP, is a chemical compound that belongs to the class of amphetamines. BUP is a psychoactive drug that has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent stimulant that affects the central nervous system (CNS) and produces a range of biochemical and physiological effects.
Mechanism of Action
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It works by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increased availability of dopamine and norepinephrine leads to increased alertness, attention, and cognitive function.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. This compound also affects the levels of various hormones, including cortisol, growth hormone, and prolactin.
Advantages and Limitations for Lab Experiments
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages for use in lab experiments. It is a potent stimulant that produces consistent and predictable effects on the central nervous system. It is also relatively easy to synthesize and has a long shelf life. However, this compound also has limitations for use in lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also subject to abuse and can produce adverse effects in high doses.
Future Directions
There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One area of interest is its potential use as a cognitive enhancer and performance-enhancing drug. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse and addiction.
Conclusion:
In conclusion, this compound, or this compound, is a psychoactive drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. This compound produces a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on this compound, including its potential use as a cognitive enhancer and performance-enhancing drug, and its potential use in the treatment of other neurological disorders.
Scientific Research Applications
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and cognitive function in individuals with ADHD. This compound has also been used to treat narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. In addition to its therapeutic uses, this compound has been studied for its potential as a cognitive enhancer and as a performance-enhancing drug.
properties
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMNHJXXEMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)

![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)
![2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3852042.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3852044.png)

![1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3852051.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)